Physicochemical properties of diheptyl propanedioate for formulation science
Physicochemical properties of diheptyl propanedioate for formulation science
The following technical guide details the physicochemical profile and formulation logic for Diheptyl Propanedioate (also known as Diheptyl Malonate).
Executive Summary & Chemical Identity
In the landscape of ester-based excipients, Diheptyl Propanedioate (Diheptyl Malonate) represents a unique, lipophilic diester often overshadowed by its homolog, Diheptyl Succinate. While the succinate is widely recognized as a bio-based silicone alternative (e.g., LexFeel N series), the propanedioate (malonate) carries distinct electronic properties due to the active methylene group located between its two carbonyls.
This guide provides a rigorous analysis of its physicochemical properties, evaluating its potential as a solubilizer and permeation enhancer while addressing the critical stability challenges posed by its specific chemistry.
Chemical Structure & Identity[1][2][3][4][5]
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IUPAC Name: Diheptyl propanedioate
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Common Name: Diheptyl malonate
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CAS Number: 1117-18-6
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Molecular Formula:
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Molecular Weight: 300.43 g/mol
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SMILES: CCCCCCCOC(=O)CC(=O)OCCCCCCC
Physicochemical Property Profile
The following data aggregates experimental values and high-confidence structure-property relationship (SPR) derivations essential for pre-formulation screening.
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Formulation Significance |
| Physical State (25°C) | Colorless Liquid | Ideal for liquid-fill capsules or topical emulsions. |
| Molecular Weight | 300.43 Da | <500 Da; favorable for passive skin permeation. |
| LogP (Octanol/Water) | 5.8 – 6.2 (Predicted) | Highly lipophilic. Excellent solvent for BCS Class II drugs. |
| Density | 0.92 – 0.94 g/mL | Lighter than water; comparable to vegetable oils but with lower viscosity. |
| Boiling Point | >300°C (dec.) | High thermal stability regarding volatility, but chemical stability is the limiter. |
| Water Solubility | Insoluble (< 1 mg/L) | Requires emulsification or co-solvents for aqueous delivery. |
| Dielectric Constant | ~4.5 – 5.0 | Moderately polar oil; good for solubilizing UV filters and steroid hormones. |
| Surface Tension | ~28 – 30 mN/m | Low surface tension aids in wetting and spreading on skin/mucosa. |
The "Odd-Chain" Fluidity Advantage
Diheptyl propanedioate utilizes heptyl (C7) chains. Unlike even-numbered chains (C6, C8) which pack efficiently into crystalline lattices, odd-numbered chains introduce steric "kinks" that disrupt packing.
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Result: Lower freezing point and lower viscosity compared to Dioctyl (C8) analogs.
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Benefit: Enhanced spreadability and "light" sensory profile without the use of volatile silicones.
Critical Stability Factor: The Active Methylene
Unlike succinates or adipates, malonates possess a unique reactivity that must be accounted for in formulation. The methylene group (
Stability Risk Assessment
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Base Sensitivity: In formulations with pH > 7.0 or containing basic amines (e.g., Triethanolamine, certain APIs), the alpha-proton can be abstracted. This leads to carbanion formation, which can undergo aldol-type condensations or oxidation, causing discoloration (yellowing).
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Hydrolysis Profile: The malonate ester linkage is susceptible to hydrolysis, releasing Heptanol and Malonic Acid .
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Toxicological Note: While Heptanol is generally safe (FEMA GRAS), Malonic Acid is a competitive inhibitor of Succinate Dehydrogenase in the Krebs cycle. This distinguishes it from Diheptyl Succinate (which hydrolyzes to Succinic acid, a metabolic intermediate).
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Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways for stability vs. degradation.
Figure 1: Stability and degradation pathways of Diheptyl Propanedioate. Note the base-catalyzed instability unique to malonates.
Experimental Protocols for Validation
To validate this excipient for a specific drug delivery system, the following self-validating protocols are recommended.
Protocol A: Lipophilicity Determination (Shake-Flask Method)
Objective: Confirm the partition coefficient (
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Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
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Dissolution: Dissolve Diheptyl Propanedioate (10 mg) in the pre-saturated octanol phase.
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Equilibration: Mix with equal volume of pre-saturated water in a separating funnel. Shake mechanically for 4 hours at 25°C.
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Separation: Centrifuge phases to ensure complete separation.
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Quantification: Analyze both phases using GC-FID (Gas Chromatography).
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Column: DB-5 or equivalent non-polar capillary column.
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Detector Temp: 300°C.
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Calculation:
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Validation: Mass balance must be >95%.
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Protocol B: pH-Dependent Hydrolysis Stress Test
Objective: Determine the "Safe pH Window" for formulation.
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Buffer Preparation: Prepare 50mM phosphate buffers at pH 4.0, 6.0, and 8.0.
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Emulsification: Create a 1% w/w emulsion of Diheptyl Propanedioate in each buffer using 0.1% Polysorbate 80 (to ensure contact surface area).
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Incubation: Store samples at 40°C (accelerated conditions) for 14 days.
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Assay: Extract aliquots with Hexane at Day 0, 7, and 14. Analyze for Heptanol (hydrolysis product) via GC.
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Pass Criteria: < 0.5% Heptanol generation at Day 14 indicates acceptable stability.
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Expected Outcome: High stability at pH 4-6; significant degradation likely at pH 8.0 due to active methylene activation.
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Formulation Applications & Recommendations
Based on the physicochemical profile, Diheptyl Propanedioate is best utilized in specific niches where its high lipophilicity and fluidity outweigh its reactivity risks.
High-Load Transdermal Systems
Its low viscosity and high LogP make it an excellent solvent for lipophilic steroids (e.g., Testosterone, Estradiol). It functions as a thermodynamic activity booster —it dissolves the drug well, but upon contact with skin moisture, the partition coefficient shifts, driving the drug into the stratum corneum.
Sunscreen Solubilizer
The polarity of the malonate ester groups provides excellent solubility for crystalline organic UV filters (e.g., Avobenzone, Bemotrizinol).
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Advantage:[1][2][3][4] The C7 chains provide a "dry" emollient feel, reducing the greasiness associated with traditional solubilizers like C12-15 Alkyl Benzoate.
Comparison to "Green" Alternatives
| Feature | Diheptyl Propanedioate (Malonate) | Diheptyl Succinate (e.g., LexFeel) |
| Viscosity | Very Low | Low to Medium |
| Polarity | High (Active Methylene) | Moderate |
| pH Stability | Sensitive to Base (pH > 7) | Robust (pH 3-9) |
| Metabolic Fate | Malonic Acid (Tox concern) | Succinic Acid (Safe) |
| Primary Use | Specialized Solubilizer | General Emollient / Silicone Replacement |
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7761, Diethyl Malonate (Homolog Reference). Retrieved from [Link]
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Cosmetic Ingredient Review (2012). Safety Assessment of Dialkyl Malates as Used in Cosmetics. (Providing read-across toxicity data for malonate/malate structures). Retrieved from [Link]
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Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Malonic Acid Diesters. (Toxicology and biodegradation data). Retrieved from [Link][5]
